molecular formula C24H21N7O2S2 B2381767 N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872995-16-9

N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No.: B2381767
CAS No.: 872995-16-9
M. Wt: 503.6
InChI Key: JTWDAMXBWOOAEN-UHFFFAOYSA-N
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Description

N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C24H21N7O2S2 and its molecular weight is 503.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiproliferative Activity

  • Compounds with [1,2,4]triazolo[4,3-b]pyridazine structures, similar to the one , have been found to inhibit the proliferation of endothelial and tumor cells (Ilić et al., 2011).

Novel Structural Analyses

  • Benzothiazine-fused triazoles have been synthesized and structurally analyzed, providing insights into potential applications in pharmacology (Ravikumar et al., 2012).

Tankyrase Inhibitors

  • A study focusing on selective tankyrase inhibitors synthesized a small series of triazolo[4,3-b]piridazines, emphasizing their importance in pharmacological research (Liscio et al., 2014).

Anticancer Evaluations

  • Derivatives of imidazo- and v-triazolo[4,5-d]pyridazine ring systems have been evaluated for their efficacy against human carcinomas, showcasing their potential in cancer treatment research (Chen et al., 1982).

Insecticidal Applications

  • Heterocycles incorporating a thiadiazole moiety have been assessed for insecticidal properties, indicating potential agricultural applications (Fadda et al., 2017).

Structure-Activity Relationship Studies

  • The structural analysis of pyridazine analogs reveals their significance in medicinal chemistry (Sallam et al., 2021).

Properties

IUPAC Name

N-[2-[6-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N7O2S2/c1-15-6-8-16(9-7-15)23(33)25-13-12-20-29-28-19-10-11-22(30-31(19)20)34-14-21(32)27-24-26-17-4-2-3-5-18(17)35-24/h2-11H,12-14H2,1H3,(H,25,33)(H,26,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWDAMXBWOOAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N7O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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